molecular formula C13H12N2 B15034784 1,2-dimethyl-1H-naphtho[2,3-d]imidazole

1,2-dimethyl-1H-naphtho[2,3-d]imidazole

Katalognummer: B15034784
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: YOOTWGQEOZEBEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-dimethyl-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring The presence of two methyl groups at the 1 and 2 positions of the imidazole ring distinguishes it from other imidazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminonaphthalene with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-dimethyl-1H-naphtho[2,3-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, naphthoquinones, and dihydroimidazoles.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,2-dimethyl-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-dimethyl-1H-naphtho[2,3-d]imidazole is unique due to its specific substitution pattern and fused ring system. These structural features confer distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C13H12N2

Molekulargewicht

196.25 g/mol

IUPAC-Name

2,3-dimethylbenzo[f]benzimidazole

InChI

InChI=1S/C13H12N2/c1-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15(9)2/h3-8H,1-2H3

InChI-Schlüssel

YOOTWGQEOZEBEG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC3=CC=CC=C3C=C2N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.